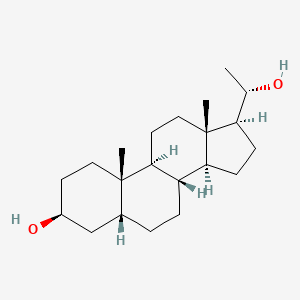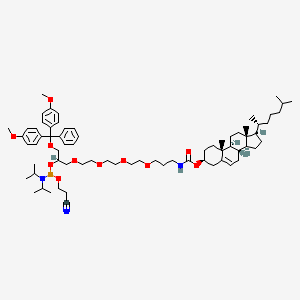
Cholesteryl-teg cep
Übersicht
Beschreibung
Cholesteryl-TEG CEP is a chemical compound that is used in the synthesis of a 1O2 sensitive linker for the monitoring of 1O2 in live mammalian cells . It is a lipophilic modification aiding in cellular delivery . The addition of lipophilic groups to an oligonucleotide would be expected to enhance cellular uptake/membrane permeation .
Synthesis Analysis
This compound is used in a manner identical to normal protected nucleoside support since it contains the DMT group . Cleavage of the oligonucleotide from this support requires 2 hours at room temperature with ammonium hydroxide .
Molecular Structure Analysis
This compound contains a total of 197 bonds; 91 non-H bonds, 21 multiple bonds, 38 rotatable bonds, 2 double bonds, 1 triple bond, 18 aromatic bonds, 1 five-membered ring, 6 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, 1 (thio-) carbamate (aliphatic), 1 nitrile (aliphatic), 5 ethers .
Chemical Reactions Analysis
This compound reacts with strong oxidizing agents .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 1196.58 . It has a boiling point of 1019.4±65.0 °C (Predicted) and a pKa of 12.35±0.46 (Predicted) .
Wissenschaftliche Forschungsanwendungen
1. CETP Inhibition and Cardiovascular Risk
CETP inhibition is an experimental strategy for raising high-density lipoprotein cholesterol (HDL-C) to reduce cardiovascular risk. Anacetrapib, a potent CETP inhibitor, is highlighted for its effectiveness in this regard. This approach targets HDL-C, offering a novel mechanism for managing cardiovascular diseases (Gutstein et al., 2012).
2. CETP and Atherosclerosis Development
CETP plays a role in transferring cholesteryl ester from HDL to other lipoproteins. Research using antisense oligodeoxynucleotides (ODNs) against CETP in cholesterol-fed rabbits showed that suppression of CETP can inhibit atherosclerosis development, suggesting a potential therapeutic application (Sugano et al., 1998).
3. HDL Function and Low CETP Plasma Levels
Low endogenous plasma levels of CETP have been associated with increased mortality in coronary artery disease (CAD) patients. This research implies a critical role for CETP in HDL function, with lower levels correlating with decreased HDL function (Scharnagl et al., 2014).
4. CETP Inhibitors and Lipoprotein Metabolism
CETP inhibitors, like torcetrapib, have been studied for their effects on HDL and LDL cholesterol levels, exploring their potential in altering atherogenesis. The article discusses the implications of CETP inhibitors on lipoprotein metabolism and cardiovascular events (Kastelein, 2007).
5. Application in Nanotechnology
Cholesteryl-TEG anchor molecules are used for building nanotechnological structures on membrane surfaces. This application takes advantage of the specific Watson-Crick base pairing, enabling further functionalization of particles for various uses (Bunge et al., 2009).
6. CETP Gene Polymorphisms and Statin Therapy
Research on CETP gene polymorphisms has shown that variations can influence the effectiveness of statin therapy in type 2 diabetes. This finding is significant for identifying patients who may benefit most from specific treatments (van Venrooij et al., 2003).
7. Structural Insights into CETP
Studies on the structure of CETP have revealed a long tunnel and four bound lipid molecules, providing essential insights into its function and potential as a therapeutic target. This structural understanding is crucial for the development of new CETP inhibitors (Qiu et al., 2007).
Wirkmechanismus
Target of Action
The primary target of Cholesteryl-TEG CEP is the Cholesteryl Ester Transfer Protein (CETP) . CETP is a plasma protein that transfers cholesteryl ester from High-Density Lipoproteins (HDL) particles to Apolipoprotein B-containing lipoproteins in exchange for triglycerides . It plays a crucial role in regulating plasma cholesterol levels .
Mode of Action
This compound, as a CETP inhibitor, interacts with CETP to inhibit its function . This inhibition results in an increase in HDL cholesterol levels and a decrease in Low-Density Lipoprotein (LDL) cholesterol levels . The compound binds more strongly to HDL than LDL, facilitating the transfer of cholesterol esters from HDL to LDL . When this compound enters the CETP channel, it increases the rigidity of CETP binding to HDL, thereby reducing the transfer of cholesterol esters from HDL to LDL .
Biochemical Pathways
The inhibition of CETP affects the lipid transfer mechanism, which is a key biochemical pathway in the regulation of plasma cholesterol levels . By inhibiting CETP, this compound increases HDL-C and reduces LDL-C levels . This modulation of lipid levels can impact the risk factors for atherosclerotic cardiovascular disease (ASCVD) .
Pharmacokinetics
This suggests that it may have specific requirements for purification and could influence its bioavailability .
Result of Action
The inhibition of CETP by this compound leads to molecular and cellular effects that can impact cardiovascular health . By increasing HDL-C levels and reducing LDL-C levels, the compound can potentially slow the progression of atherosclerosis . The specific molecular and cellular effects would depend on the individual’s genetic and health factors .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s hydrophobic nature suggests that it may interact differently in various cellular environments . Additionally, factors such as the individual’s overall health, genetic factors, and the presence of other medications could also influence the compound’s action, efficacy, and stability .
Safety and Hazards
Zukünftige Richtungen
Cholesteryl-TEG CEP is used in the synthesis of a 1O2 sensitive linker for the monitoring of 1O2 in live mammalian cells . This strategy has proved to be useful for delivering therapeutic oligonucleotides to a broad distribution of targets . Future research may focus on improving the efficacy of this compound in various applications such as drug delivery systems, bioimaging, and nanotechnology .
Biochemische Analyse
Biochemical Properties
Cholesteryl-teg cep plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is used to synthesize a 1O2 sensitive linker, which is crucial for monitoring reactive oxygen species in live cells . The compound interacts with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase, by providing a means to track the presence of 1O2. Additionally, this compound can bind to oligonucleotides, enhancing their stability and cellular uptake .
Cellular Effects
This compound influences various cellular processes by facilitating the uptake of oligonucleotides into cells. This compound has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. By enhancing the delivery of antisense oligos and siRNAs, this compound can modulate gene expression and inhibit specific target genes . This modulation can lead to changes in cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to bind to oligonucleotides and facilitate their uptake into cells. This binding interaction enhances the stability of the oligonucleotides and protects them from degradation by nucleases . Additionally, this compound can activate or inhibit enzymes involved in oxidative stress responses, thereby modulating the levels of reactive oxygen species within cells . These interactions can lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its degradation can occur under certain conditions, such as exposure to light or high temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic processes. These effects are often observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively enhance the uptake of oligonucleotides without causing significant toxicity . At high doses, this compound may exhibit toxic effects, such as oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, indicating the importance of optimizing dosage for specific applications .
Metabolic Pathways
This compound is involved in metabolic pathways related to oxidative stress and cellular metabolism. The compound interacts with enzymes such as superoxide dismutase and catalase, which are involved in the detoxification of reactive oxygen species . Additionally, this compound can affect metabolic flux by modulating the expression of genes involved in glycolysis and oxidative phosphorylation. These interactions can lead to changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s hydrophobic nature allows it to associate with lipid membranes, facilitating its uptake into cells . Once inside the cell, this compound can localize to specific compartments, such as the nucleus or mitochondria, where it exerts its effects on gene expression and cellular metabolism .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence oxidative phosphorylation and reactive oxygen species production. This subcellular localization is essential for the compound’s ability to modulate cellular processes and gene expression .
Eigenschaften
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[3-[2-[2-[2-[3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropoxy]ethoxy]ethoxy]ethoxy]propyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C70H106N3O11P/c1-51(2)18-15-19-54(7)64-32-33-65-63-31-26-58-48-61(34-36-68(58,8)66(63)35-37-69(64,65)9)83-67(74)72-39-17-40-77-42-43-78-44-45-79-46-47-80-49-62(84-85(82-41-16-38-71)73(52(3)4)53(5)6)50-81-70(55-20-13-12-14-21-55,56-22-27-59(75-10)28-23-56)57-24-29-60(76-11)30-25-57/h12-14,20-30,51-54,61-66H,15-19,31-37,39-50H2,1-11H3,(H,72,74)/t54-,61+,62?,63+,64-,65+,66+,68+,69-,85?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJSTUYYFCEZCA-PORNTWEGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCCOCCOCCOCCOCC(COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)OP(N(C(C)C)C(C)C)OCCC#N)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NCCCOCCOCCOCCOCC(COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)OP(N(C(C)C)C(C)C)OCCC#N)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H106N3O11P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801099383 | |
| Record name | Cholest-5-en-3-ol (3β)-, 3-[17-[[bis(4-methoxyphenyl)phenylmethoxy]methyl]-19-[bis(1-methylethyl)amino]-22-cyano-6,9,12,15,18,20-hexaoxa-2-aza-19-phosphadocosanoate] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801099383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1196.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
873435-29-1 | |
| Record name | Cholest-5-en-3-ol (3β)-, 3-[17-[[bis(4-methoxyphenyl)phenylmethoxy]methyl]-19-[bis(1-methylethyl)amino]-22-cyano-6,9,12,15,18,20-hexaoxa-2-aza-19-phosphadocosanoate] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=873435-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cholest-5-en-3-ol (3β)-, 3-[17-[[bis(4-methoxyphenyl)phenylmethoxy]methyl]-19-[bis(1-methylethyl)amino]-22-cyano-6,9,12,15,18,20-hexaoxa-2-aza-19-phosphadocosanoate] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801099383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



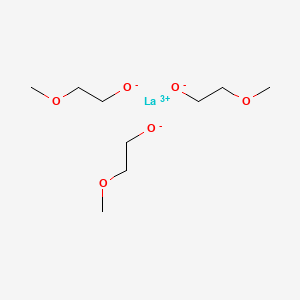




![N-[5-[1-(3,4-dichlorophenyl)-5-(4-fluorophenyl)pyrazol-3-yl]pyridin-2-yl]-N',N'-di(propan-2-yl)ethane-1,2-diamine](/img/structure/B569425.png)
![[(2R,3S,5R)-5-[2-Amino-7-[(3R,4R,5R,7S)-4-hydroxy-11-methoxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-5-yl]-6-oxo-1H-purin-9-ium-9-yl]-3-butanoyloxyoxolan-2-yl]methyl butanoate](/img/structure/B569426.png)
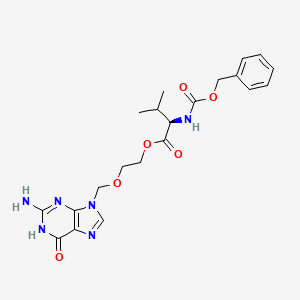
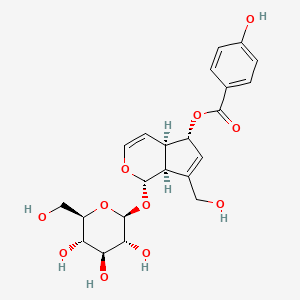

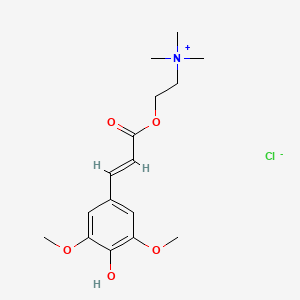
![1-[(1S)-cyclohex-2-en-1-yl]ethanone](/img/structure/B569438.png)
